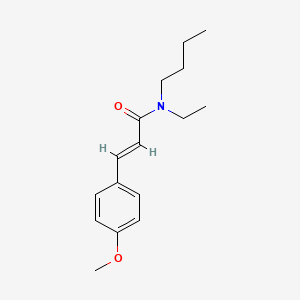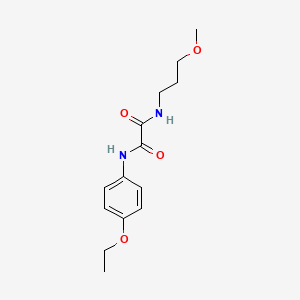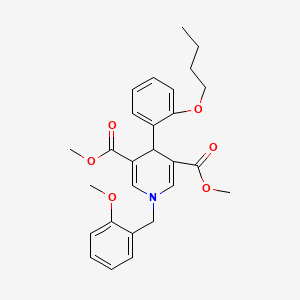
N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide
Descripción general
Descripción
N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide, also known as BEMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BEMPA is a derivative of acrylamide, which is widely used in the production of polymers, adhesives, and coatings. BEMPA has been synthesized using various methods and has been found to have unique properties that make it suitable for use in scientific research.
Mecanismo De Acción
The mechanism of action of N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide is not fully understood. However, it has been suggested that N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide interacts with metal ions and forms complexes that exhibit fluorescence. The fluorescence intensity of these complexes is dependent on the concentration of the metal ions, which makes N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide suitable for use in the detection of metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide have not been extensively studied. However, it has been found to be non-toxic to cells and has been used in cell imaging studies. N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide has also been found to be stable under physiological conditions, which makes it suitable for use in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide has several advantages for use in lab experiments. It is easy to synthesize and has good solubility in organic solvents. N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide is also stable under physiological conditions, which makes it suitable for use in biological systems. However, N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide has some limitations. It is not suitable for use in aqueous solutions due to its poor solubility. In addition, N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide has a low quantum yield, which limits its sensitivity in fluorescence detection.
Direcciones Futuras
There are several future directions for the use of N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide in scientific research. One potential application is in the development of biosensors for the detection of disease markers in biological fluids. N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide could also be used in the development of imaging agents for the detection of cancer cells. In addition, N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide could be used in the development of materials for drug delivery and tissue engineering applications. Further research is needed to fully understand the potential applications of N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide in these fields.
Conclusion:
N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It has been synthesized using various methods and has been found to have unique properties that make it suitable for use in scientific research. N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide has been used in the development of fluorescent probes, biosensors, and as a building block for the synthesis of polymers and hydrogels. Further research is needed to fully understand the potential applications of N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide in various fields of scientific research.
Aplicaciones Científicas De Investigación
N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide has been found to have potential applications in various fields of scientific research. It has been used in the development of fluorescent probes for the detection of metal ions, such as copper and zinc. N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide has also been used in the development of biosensors for the detection of enzymes and proteins. In addition, N-butyl-N-ethyl-3-(4-methoxyphenyl)acrylamide has been used as a building block for the synthesis of polymers and hydrogels.
Propiedades
IUPAC Name |
(E)-N-butyl-N-ethyl-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-4-6-13-17(5-2)16(18)12-9-14-7-10-15(19-3)11-8-14/h7-12H,4-6,13H2,1-3H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHHCWSDRKKAU-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C=CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CC)C(=O)/C=C/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4702697.png)
![1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline](/img/structure/B4702699.png)

![dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate](/img/structure/B4702709.png)

![2-methyl-4-[4-(2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B4702729.png)

![2-{1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4702732.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1H-benzimidazole-2-carbonitrile](/img/structure/B4702733.png)
![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4702735.png)

![3-(4-chlorophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4702756.png)
![5-(2-thienyl)-2-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4702770.png)
